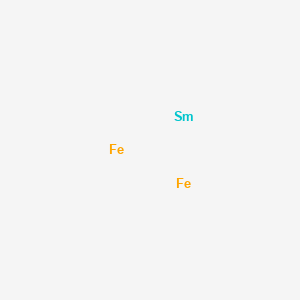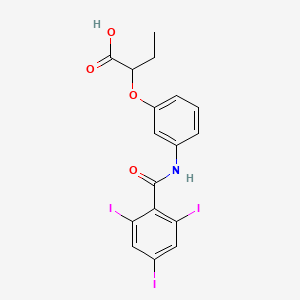![molecular formula C9H14O2Si B14718283 5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde CAS No. 13529-08-3](/img/structure/B14718283.png)
5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde is an organic compound with the molecular formula C9H14O2Si. It is a derivative of furan, a heterocyclic organic compound, and contains an ethyl(dimethyl)silyl group attached to the furan ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde can be achieved through several methods. One common approach involves the protection of the aldehyde group as a thioacetal, followed by deprotonation using a lithium base and quenching with deuterium oxide (D2O). The protecting group is then removed using a mercury-catalyzed reaction . Another method involves the Vilsmeier reaction using dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The ethyl(dimethyl)silyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can undergo oxidation, reduction, and substitution reactions, which can lead to the formation of different products with distinct biological and chemical properties. The specific mechanism depends on the context in which the compound is used and the reactions it undergoes .
Comparación Con Compuestos Similares
Similar Compounds
5-(Ethoxymethyl)furan-2-carboxaldehyde: Similar structure with an ethoxymethyl group instead of an ethyl(dimethyl)silyl group.
2,5-Dimethylfuran: A simpler furan derivative with two methyl groups.
3-Acetyl-2,5-dimethylfuran: Contains an acetyl group and two methyl groups.
Uniqueness
5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde is unique due to the presence of the ethyl(dimethyl)silyl group, which imparts distinct chemical properties and reactivity compared to other furan derivatives. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propiedades
Número CAS |
13529-08-3 |
|---|---|
Fórmula molecular |
C9H14O2Si |
Peso molecular |
182.29 g/mol |
Nombre IUPAC |
5-[ethyl(dimethyl)silyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C9H14O2Si/c1-4-12(2,3)9-6-5-8(7-10)11-9/h5-7H,4H2,1-3H3 |
Clave InChI |
SNVOOGLZLHZUCL-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](C)(C)C1=CC=C(O1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


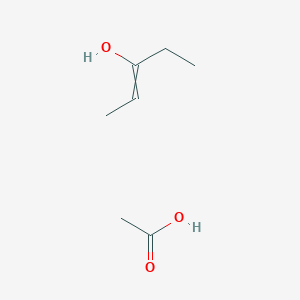
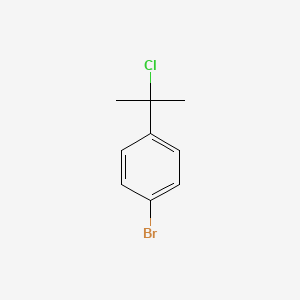
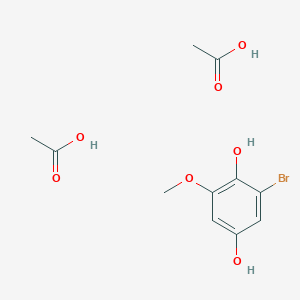


![Methyl-[(2-methylphenyl)methyl]arsinic acid](/img/structure/B14718218.png)
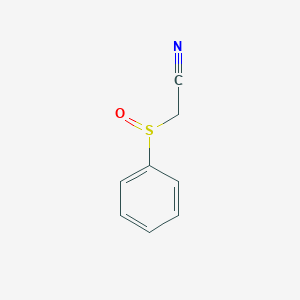
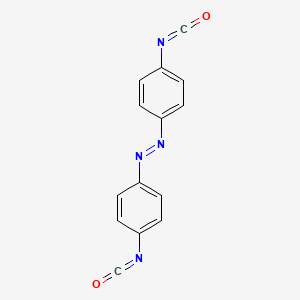
![2,2'-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14718247.png)
![Ethyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-(3-phenylprop-2-en-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14718250.png)
![7-Chloro-7-phenylbicyclo[4.1.0]heptane](/img/structure/B14718252.png)
